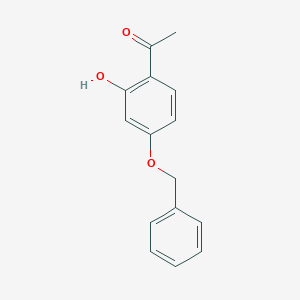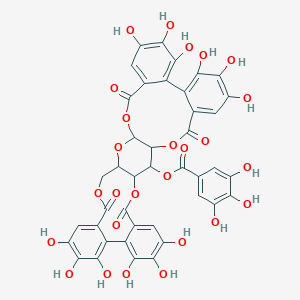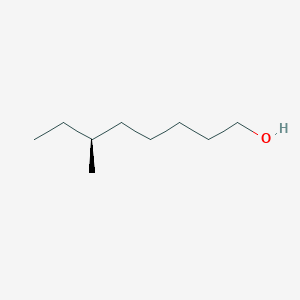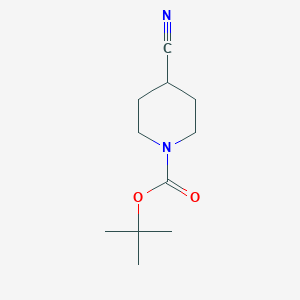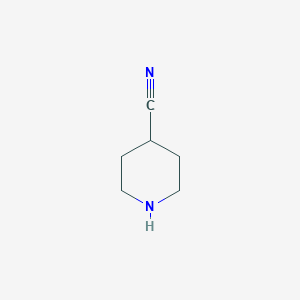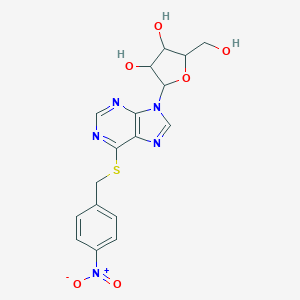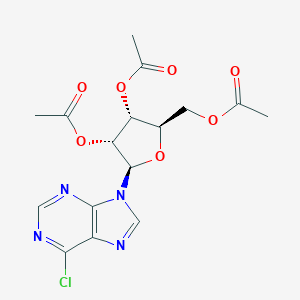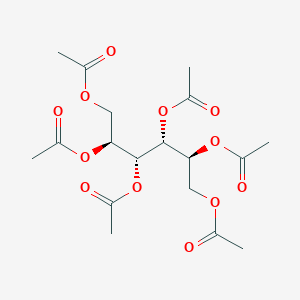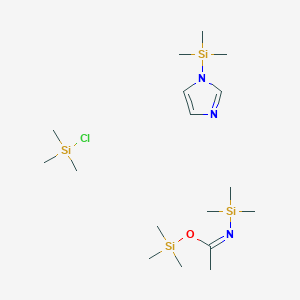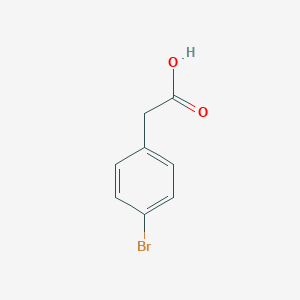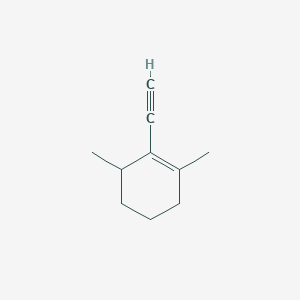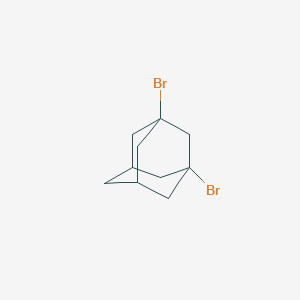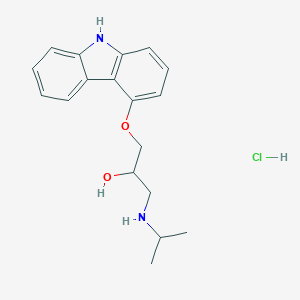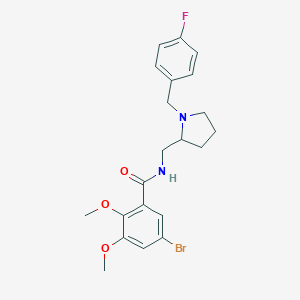
9-Hydroxychrysene-1,2-diol-3,4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Hydroxychrysene-1,2-diol-3,4-oxide is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a polycyclic aromatic hydrocarbon derivative that has been found to have significant biological activity.
科学研究应用
9-Hydroxychrysene-1,2-diol-3,4-oxide has been studied for its potential applications in a variety of scientific research areas. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has significant anti-cancer activity, particularly against breast cancer cells. Other areas of research include environmental toxicology, where it has been shown to have potential as a biomarker for exposure to polycyclic aromatic hydrocarbons.
作用机制
The mechanism of action of 9-Hydroxychrysene-1,2-diol-3,4-oxide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
Studies have shown that 9-Hydroxychrysene-1,2-diol-3,4-oxide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the primary advantages of using 9-Hydroxychrysene-1,2-diol-3,4-oxide in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
未来方向
There are a number of future directions for research on 9-Hydroxychrysene-1,2-diol-3,4-oxide. One area of interest is in the development of new cancer treatments, particularly for breast cancer. Other potential applications include the use of this compound as a biomarker for exposure to polycyclic aromatic hydrocarbons in the environment. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify any potential side effects or limitations.
合成方法
The synthesis of 9-Hydroxychrysene-1,2-diol-3,4-oxide is a complex process that involves several steps. The most commonly used method involves the oxidation of chrysene using a mixture of potassium permanganate and sulfuric acid. The resulting product is then treated with sodium hydroxide to form the final compound. Other methods of synthesis have also been reported in the literature, including the use of metal catalysts and microwave irradiation.
属性
CAS 编号 |
104975-31-7 |
|---|---|
产品名称 |
9-Hydroxychrysene-1,2-diol-3,4-oxide |
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7,14-triol |
InChI |
InChI=1S/C18H14O4/c19-9-3-1-8-2-4-11-10(13(8)7-9)5-6-12-14(11)17-18(22-17)16(21)15(12)20/h1-7,15-21H/t15-,16+,17+,18-/m1/s1 |
InChI 键 |
PAPRUUIWEKWIAZ-VSZNYVQBSA-N |
手性 SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O)O |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
规范 SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
同义词 |
1,2,9-trihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene 1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene 9-HCDO 9-hydroxychrysene-1,2-diol-3,4-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



